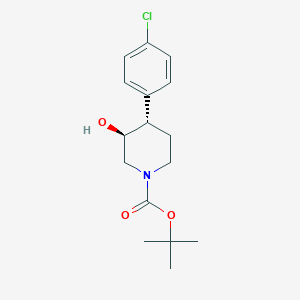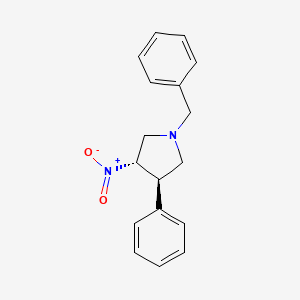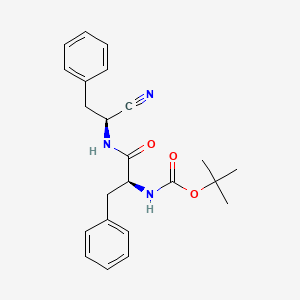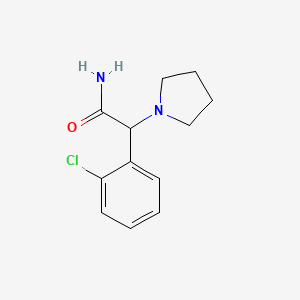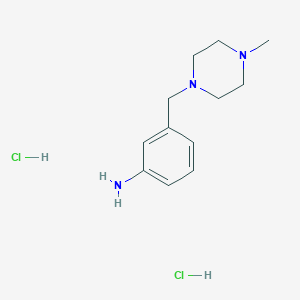
3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride
Vue d'ensemble
Description
The compound “3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2O2 . It is also known as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The synthesis involves the reductive amination of the corresponding substituted benzoic acid .Molecular Structure Analysis
The molecular structure of this compound includes a methylpiperazine ring, which adopts a chair conformation . In the crystal structure, intermolecular C—H⋯O and C—H⋯N hydrogen bonds link the molecules, generating edge-fused R(3) (3)(17) ring motifs, to form a three-dimensional network .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.21 g/mol . It is a white solid with a melting point of 305-307°C . It is soluble in water and slightly soluble in methanol when heated .Applications De Recherche Scientifique
Neurological Disorders Treatment : This compound has been studied for its potential in treating cognitive disorders. For example, Nirogi et al. (2016) synthesized and evaluated a series of derivatives as 5-HT6 receptor ligands, indicating potential applications in enhancing cognition (Nirogi et al., 2016).
Antidepressant and Antianxiety Effects : Kumar et al. (2017) developed novel derivatives showing significant antidepressant and antianxiety activities in animal models, highlighting its potential use in mental health treatment (Kumar et al., 2017).
Anticonvulsant and Antimicrobial Applications : Aytemir et al. (2004) synthesized derivatives that showed promising anticonvulsant and antimicrobial activities, suggesting its use in epilepsy and infection control (Aytemir et al., 2004).
Cancer Treatment : Gong et al. (2010) studied flumatinib, which includes this compound, as an antineoplastic tyrosine kinase inhibitor, indicating its potential in chronic myelogenous leukemia treatment (Gong et al., 2010).
Antiemetic Activity : Xu et al. (2009) synthesized analogs that showed antiemetic activity comparable to Ondansetron, suggesting its use in managing chemotherapy-induced nausea (Xu et al., 2009).
Hypolipidemic Activity : Ashton et al. (1984) synthesized derivatives with potent activity in lowering serum lipid levels, indicating its use in treating hyperlipidemia (Ashton et al., 1984).
Propriétés
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11;;/h2-4,9H,5-8,10,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGGACATEPPLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





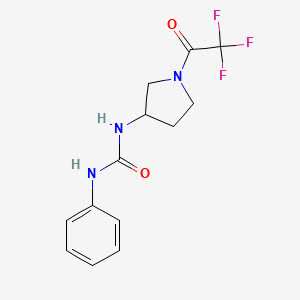
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
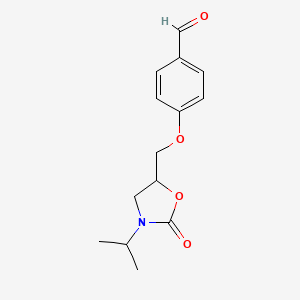


![Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419674.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
